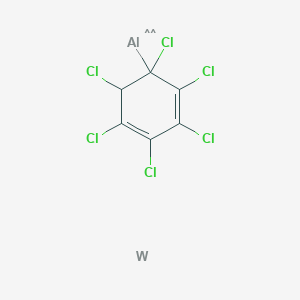
Pubchem_71397874
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71397874 is a chemical compound listed in the PubChem database, which is an open repository for chemical structures and their activities against biological assays. This compound is part of a vast collection of chemical information that is freely accessible and widely used in scientific research .
Preparation Methods
Reaction with metal and transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Hydrometallation: This involves the addition of a metal hydride to an alkene, driven by the high strength of the resulting E-C bond.
Chemical Reactions Analysis
Pubchem_71397874 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often using reagents like oxygen or hydrogen peroxide.
Reduction: This involves the gain of electrons, typically using reducing agents such as lithium aluminium hydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another, often using halogenating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride.
Halogenating agents: Chlorine, bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pubchem_71397874 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Pubchem_71397874 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary, it often includes:
Binding to specific receptors or enzymes: This can alter the activity of these proteins and affect various cellular processes.
Modulation of signaling pathways: This can influence cellular responses and functions
Comparison with Similar Compounds
Pubchem_71397874 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ChEMBL compounds: These are bioactive molecules relevant to life science research.
KEGG compounds: These are biological compounds found in living organisms.
DrugBank compounds: These are drugs and drug-like molecules with detailed information on their properties and effects.
This compound stands out due to its specific chemical structure and unique interactions with biological systems.
Properties
CAS No. |
61240-48-0 |
|---|---|
Molecular Formula |
C6HAlCl6W |
Molecular Weight |
496.6 g/mol |
InChI |
InChI=1S/C6HCl6.Al.W/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h1H;; |
InChI Key |
ANMZWVRNKWHQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=C(C1([Al])Cl)Cl)Cl)Cl)Cl)Cl.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















